3,4-difluoro-N-[5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl]benzamide
Description
3,4-Difluoro-N-[5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl]benzamide (molecular formula: C₁₂H₁₁F₂N₃O₃; molecular weight: 283.23 g/mol) is a 1,3,4-oxadiazole derivative characterized by a benzamide core substituted with 3,4-difluoro groups and a 2-methoxyethyl moiety attached to the oxadiazole ring.
Properties
IUPAC Name |
3,4-difluoro-N-[5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F2N3O3/c1-19-5-4-10-16-17-12(20-10)15-11(18)7-2-3-8(13)9(14)6-7/h2-3,6H,4-5H2,1H3,(H,15,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLJUSPYRRNGYID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1=NN=C(O1)NC(=O)C2=CC(=C(C=C2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F2N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3,4-Difluoro-N-[5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl]benzamide is a synthetic compound notable for its unique structural features, including a benzamide moiety and a 1,3,4-oxadiazole ring. The presence of fluorine atoms enhances its biological activity and lipophilicity, making it a candidate for various pharmaceutical applications. This article explores the biological activity of this compound, focusing on its antimicrobial properties and potential mechanisms of action.
Structural Features
The compound's structure can be summarized as follows:
| Component | Description |
|---|---|
| Benzamide Moiety | Provides a platform for biological interactions. |
| 1,3,4-Oxadiazole Ring | Contributes to antimicrobial properties and influences pharmacokinetics. |
| Fluorine Substituents | Enhance lipophilicity and potentially increase selectivity against bacterial strains. |
Antimicrobial Activity
Research indicates that this compound exhibits significant antibacterial activity against various pathogens, particularly multidrug-resistant strains of Neisseria gonorrhoeae and other Gram-positive bacteria. The mechanism of action is believed to involve:
- Disruption of bacterial cell wall synthesis.
- Inhibition of key metabolic pathways essential for bacterial survival.
Case Studies
- Study on Neisseria gonorrhoeae :
- General Antibacterial Studies :
Pharmacokinetic Properties
The pharmacokinetics of this compound are influenced by its structural characteristics:
- Lipophilicity : The fluorine atoms increase the compound's ability to permeate biological membranes.
- Metabolism : Initial studies suggest that the compound may undergo biotransformation in vivo, leading to metabolites that retain or enhance biological activity.
Comparative Analysis with Related Compounds
A comparison with other oxadiazole derivatives highlights the unique advantages of this compound:
| Compound | Structural Features | Biological Activity |
|---|---|---|
| Compound A | Similar oxadiazole moiety | Moderate antibacterial activity |
| Compound B | Contains difluorophenyl group | Potent dual PI3K/mTOR inhibitor |
| This compound | Unique substitution pattern | High efficacy against resistant strains |
Comparison with Similar Compounds
Antifungal 1,3,4-Oxadiazole Derivatives
Compounds LMM5 and LMM11 are structurally related 1,3,4-oxadiazoles with demonstrated antifungal activity against Candida albicans via thioredoxin reductase inhibition :
| Compound | Key Substituents | Molecular Weight (g/mol) | Antifungal Activity (MIC) |
|---|---|---|---|
| Target Compound | 3,4-Difluoro, 2-methoxyethyl | 283.23 | Not reported |
| LMM5 | 4-Methoxyphenylmethyl | 522.59 | Effective (50 μg/mL) |
| LMM11 | Furan-2-yl | 471.54 | Effective (100 μg/mL) |
Structural Insights :
- The 2-methoxyethyl group in the target compound may enhance solubility compared to LMM5’s bulky 4-methoxyphenylmethyl group.
- Fluorine substituents on the benzamide core could improve metabolic stability and membrane permeability relative to LMM11’s furan ring.
Antibacterial N-(1,3,4-Oxadiazol-2-yl)Benzamides
HSGN-235, HSGN-237, and HSGN-238 are oxadiazole-benzamide hybrids with activity against Neisseria gonorrhoeae :
| Compound | Key Substituents | Antibacterial Activity (MIC) |
|---|---|---|
| Target Compound | 3,4-Difluoro, 2-methoxyethyl | Not tested |
| HSGN-235 | 3-Fluoro-4-(trifluoromethoxy) | 0.5–1 μg/mL |
| HSGN-237 | 3-Fluorophenyl | 2–4 μg/mL |
| HSGN-238 | 5-Chlorothiophen-2-yl | 1–2 μg/mL |
Key Differences :
- The 2-methoxyethyl side chain lacks the aromatic heterocycles (e.g., thiophene in HSGN-238) associated with enhanced Gram-negative activity.
Enzyme Inhibitors
Several oxadiazole-benzamides target enzymes such as human carbonic anhydrase II (hCA II) and histone deacetylases (HDACs):
Physicochemical Comparison :
- The target compound’s molecular weight (283.23) and predicted logP (~2.5, estimated) comply with Lipinski’s rule of five, unlike bulkier derivatives like compound 4 (logP > 5.0) .
Anti-Inflammatory Agents
Benzoxazole-oxadiazole hybrids (e.g., VI series) show anti-inflammatory activity via COX-2 inhibition :
| Compound | Key Substituents | % Inflammation Reduction |
|---|---|---|
| Target Compound | 2-Methoxyethyl | Not tested |
| VId | 4-Methylbenzylthio | 72% (p < 0.0001) |
| VIh | 4-Chlorobenzylthio | 68% (p < 0.0001) |
Structural Implications :
- The absence of a thioether group in the target compound may limit its anti-inflammatory potency compared to VI derivatives.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
